

N1-Methoxymethyl Picrinine: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

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Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

Cat. No.: *B15587898*

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This technical guide provides an in-depth overview of **N1-Methoxymethyl picrinine**, a monoterpenoid indole alkaloid of interest for its potential pharmacological activities. The document details its primary natural source, outlines a general methodology for its isolation based on available scientific literature, and presents a putative biosynthetic pathway.

Natural Source of N1-Methoxymethyl Picrinine

The sole identified natural source of **N1-Methoxymethyl picrinine** is the leaves of *Alstonia scholaris* (L.) R. Br., a large evergreen tree belonging to the Apocynaceae family.^{[1][2]} Commonly known as the "devil's tree" or "saptaparni," this plant is widely distributed throughout the tropical and subtropical regions of Asia and is a rich reservoir of various bioactive indole alkaloids. **N1-Methoxymethyl picrinine** is found within a hydro-alcoholic extract of the leaves, alongside other related alkaloids.

Quantitative Data

While the presence of **N1-Methoxymethyl picrinine** in *Alstonia scholaris* leaves is qualitatively documented, specific quantitative data regarding its yield from the plant material is not readily available in the public domain. Further investigation of the primary literature is required to ascertain the precise concentration of this compound in its natural source.

Experimental Protocol: Isolation of N1-Methoxymethyl Picrinine

A detailed, step-by-step experimental protocol for the specific isolation of **N1-Methoxymethyl picrinine** from *Alstonia scholaris* leaves is not fully available in the reviewed literature.

However, based on the general methodologies for isolating indole alkaloids from this plant, a likely protocol would involve the following key stages. It is reported to be present in the hydro-alcoholic extract of the leaves.

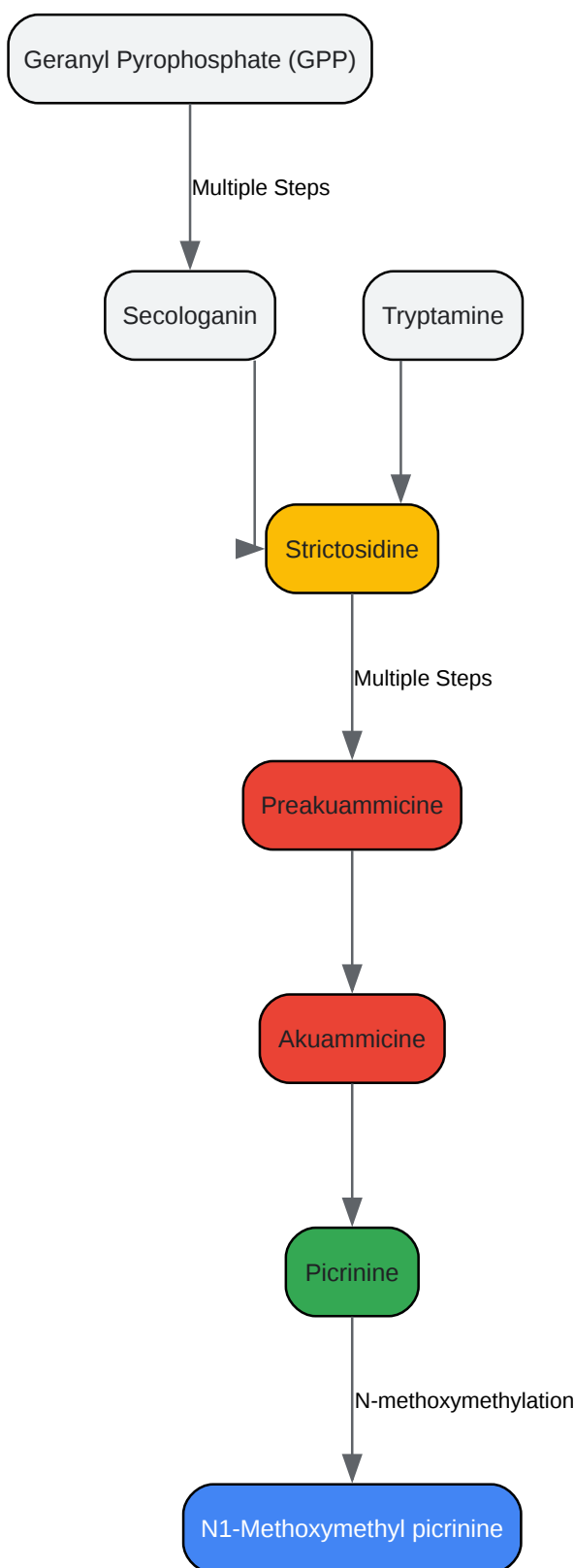
Table 1: Generalized Alkaloid Extraction and Isolation Protocol from *Alstonia scholaris* Leaves

Stage	Procedure	Description
1. Plant Material Preparation	Collection, drying, and pulverization of <i>Alstonia scholaris</i> leaves.	Fresh leaves are typically shade-dried to preserve chemical integrity and then ground into a fine powder to maximize surface area for extraction.
2. Extraction	Maceration or Soxhlet extraction with a hydro-alcoholic solvent (e.g., 70% ethanol).	The powdered leaf material is soaked in the solvent for an extended period or continuously extracted to draw out the alkaloids and other secondary metabolites.
3. Acid-Base Partitioning	The crude extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH_4OH to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform or dichloromethane) to isolate the basic alkaloid fraction.	This is a standard phytochemical technique to separate alkaloids from other plant constituents based on their basic nature.
4. Chromatographic Separation	The crude alkaloid extract is subjected to column chromatography over silica gel.	A solvent gradient of increasing polarity (e.g., petroleum ether-ethyl acetate, followed by ethyl acetate-methanol) is used to separate the different alkaloids.
5. Further Purification	Fractions containing the target compound are further purified using techniques such as	These high-resolution techniques are employed to isolate N1-Methoxymethyl

	preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).	picrinine to a high degree of purity.
6. Structure Elucidation	The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - ¹ H, ¹³ C, COSY, HMBC, HSQC), and Infrared (IR) spectroscopy.	Spectroscopic analysis provides the definitive identification of the isolated molecule as N1-Methoxymethyl picrinine.

Biosynthesis of N1-Methoxymethyl Picrinine

The biosynthesis of **N1-Methoxymethyl picrinine**, as a derivative of the picrinine-type akuammiline alkaloids, follows the general pathway of monoterpenoid indole alkaloid (MIA) biosynthesis. The pathway originates from the shikimate and MEP/DOXP pathways, converging with the formation of strictosidine, the universal precursor for all MIAs. While the terminal steps leading specifically to **N1-Methoxymethyl picrinine** are not fully elucidated, a putative pathway can be proposed based on the known biosynthesis of related alkaloids in *Alstonia scholaris*.



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